molecular formula C7H6BrFN2O2 B13113728 (3-Bromo-5-fluoro-4-nitrophenyl)methanamine

(3-Bromo-5-fluoro-4-nitrophenyl)methanamine

Katalognummer: B13113728
Molekulargewicht: 249.04 g/mol
InChI-Schlüssel: GHEJVKDCAUEVQH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Bromo-5-fluoro-4-nitrophenyl)methanamine is an aromatic amine compound characterized by the presence of bromine, fluorine, and nitro functional groups on a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-5-fluoro-4-nitrophenyl)methanamine typically involves multi-step reactions starting from commercially available precursors. One common method involves the nitration of 3-bromo-5-fluorotoluene to introduce the nitro group, followed by the conversion of the methyl group to a methanamine group through a series of reactions including oxidation and reductive amination.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(3-Bromo-5-fluoro-4-nitrophenyl)methanamine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation: The methanamine group can be oxidized to form corresponding imines or nitriles.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Nucleophilic Substitution: Products include azides, thiocyanates, and other substituted derivatives.

    Reduction: Products include (3-Bromo-5-fluoro-4-aminophenyl)methanamine.

    Oxidation: Products include imines and nitriles.

Wissenschaftliche Forschungsanwendungen

(3-Bromo-5-fluoro-4-nitrophenyl)methanamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Wirkmechanismus

The mechanism of action of (3-Bromo-5-fluoro-4-nitrophenyl)methanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of electron-withdrawing groups like nitro and fluoro can influence its reactivity and binding affinity to molecular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (3-Bromo-4-methyl-5-nitrophenyl)methanamine
  • (3-Bromo-4-nitrophenyl)methanamine hydrochloride
  • 5-Bromo-4-fluoro-2-methylaniline

Uniqueness

(3-Bromo-5-fluoro-4-nitrophenyl)methanamine is unique due to the specific combination of bromine, fluorine, and nitro groups on the benzene ring, which imparts distinct chemical and physical properties

Eigenschaften

Molekularformel

C7H6BrFN2O2

Molekulargewicht

249.04 g/mol

IUPAC-Name

(3-bromo-5-fluoro-4-nitrophenyl)methanamine

InChI

InChI=1S/C7H6BrFN2O2/c8-5-1-4(3-10)2-6(9)7(5)11(12)13/h1-2H,3,10H2

InChI-Schlüssel

GHEJVKDCAUEVQH-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1F)[N+](=O)[O-])Br)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.